2-(5-bromofuran-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromofuran-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromofuran-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromofuran-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products .
Scientific Research Applications
2-(5-bromofuran-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-bromofuran-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell cycle progression . As a calcium channel blocker, it inhibits the influx of calcium ions, thereby modulating cellular activities .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia, containing the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another sedative with the imidazo[1,2-a]pyridine scaffold.
Uniqueness
2-(5-bromofuran-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromofuran and methylphenyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H16BrN3O |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16BrN3O/c1-12-6-8-14(9-7-12)21-19-18(15-10-11-16(20)24-15)22-17-5-3-4-13(2)23(17)19/h3-11,21H,1-2H3 |
InChI Key |
ZZTQDNNYHIHHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.